molecular formula C25H24N2O4 B1142798 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid CAS No. 1217628-84-6

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid

Cat. No.: B1142798
CAS No.: 1217628-84-6
M. Wt: 416.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid, also known as Fmoc-L-3-(Bzl)-Ala-OH, is a type of amino acid derivative that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid(Bzl)-Ala-OH is not well understood. However, it is believed that the compound acts as a substrate for enzymes that catalyze peptide bond formation. The compound may also interact with other molecules in the cell, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound(Bzl)-Ala-OH does not have any known biochemical or physiological effects. It is an inert compound that is used as a building block for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid(Bzl)-Ala-OH in lab experiments is its ability to be incorporated into peptides and proteins using standard peptide synthesis techniques. This makes it a valuable tool for researchers studying the structure and function of peptides and proteins. However, the compound has some limitations. It is relatively expensive compared to other amino acid derivatives, and it may not be suitable for certain types of experiments due to its chemical properties.

Future Directions

There are several future directions for the use of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid(Bzl)-Ala-OH in scientific research. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the use of this compound(Bzl)-Ala-OH in the synthesis of peptides and proteins with specific functions, such as antimicrobial peptides or peptides that can be used as drug delivery vehicles. Finally, this compound(Bzl)-Ala-OH may be used in the development of new therapeutic agents for the treatment of diseases such as cancer or Alzheimer's disease.
In conclusion, this compound(Bzl)-Ala-OH is a valuable tool for researchers studying the structure and function of peptides and proteins. Its ability to be incorporated into peptides and proteins using standard peptide synthesis techniques makes it a valuable building block for the synthesis of peptides and proteins. While the compound does have some limitations, its future use in scientific research is promising, with potential applications in drug discovery, proteomics, and structural biology.

Synthesis Methods

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid(Bzl)-Ala-OH involves several steps. First, 9H-fluorene is reacted with methanesulfonyl chloride to form 9H-fluorene-9-methanesulfonate. This compound is then reacted with sodium hydride and benzylamine to form 9H-fluorene-9-methanesulfonate benzylamide. The benzylamide is then reacted with (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidalanine-OH and diisopropylcarbodiimide to form this compound(Bzl)-Ala-OH.

Scientific Research Applications

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid(Bzl)-Ala-OH is commonly used in solid-phase peptide synthesis. It is used as a building block for the synthesis of peptides and proteins. This compound(Bzl)-Ala-OH can be incorporated into the peptide chain using standard peptide synthesis techniques. The resulting peptides can be used in a variety of scientific research applications, including drug discovery, proteomics, and structural biology.

Properties

IUPAC Name

(2S)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRWKKOUPUBQM-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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